molecular formula C16H11Cl3N2O B12022588 (1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol CAS No. 618444-50-1

(1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol

Cat. No.: B12022588
CAS No.: 618444-50-1
M. Wt: 353.6 g/mol
InChI Key: GPRFJBNYBXTRCC-UHFFFAOYSA-N
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Description

(1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of chlorophenyl groups and a hydroxymethyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate chlorophenyl hydrazines with diketones or their equivalents under acidic or basic conditions. The reaction conditions may vary depending on the specific reagents and desired yield. Common solvents used in the synthesis include ethanol, methanol, and acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic effects. For example, pyrazole derivatives are known to exhibit various pharmacological activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of (1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it may inhibit specific pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (1-Phenyl-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol
  • (1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol
  • (1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl)methanol

Uniqueness

(1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol is unique due to the specific arrangement of chlorophenyl groups and the hydroxymethyl group on the pyrazole ring. This unique structure may confer specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

618444-50-1

Molecular Formula

C16H11Cl3N2O

Molecular Weight

353.6 g/mol

IUPAC Name

[1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H11Cl3N2O/c17-11-2-1-3-13(6-11)21-8-10(9-22)16(20-21)14-5-4-12(18)7-15(14)19/h1-8,22H,9H2

InChI Key

GPRFJBNYBXTRCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CO

Origin of Product

United States

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